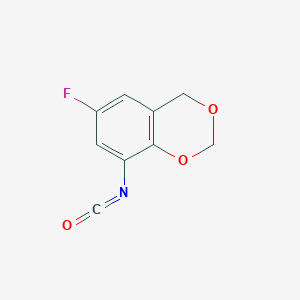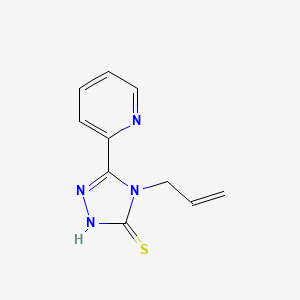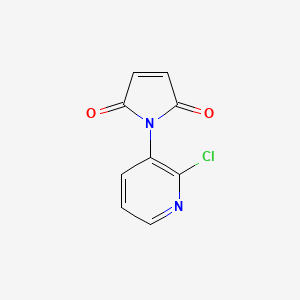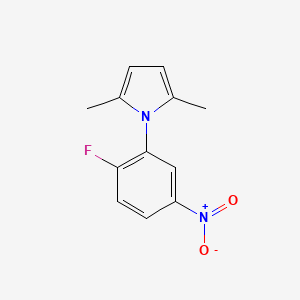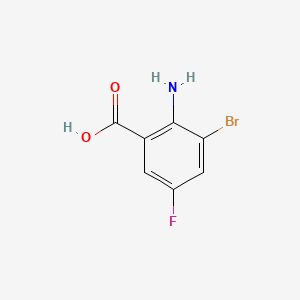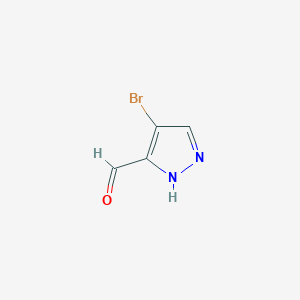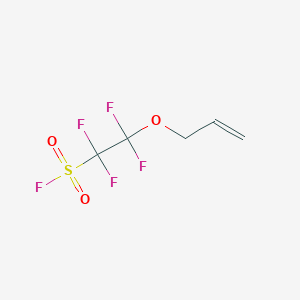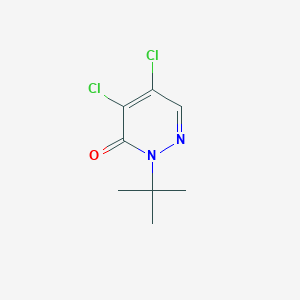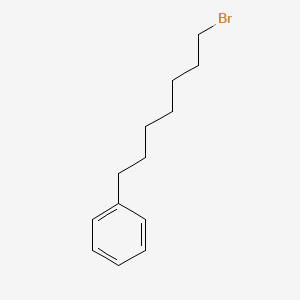
1-Bromo-7-phenylheptane
Übersicht
Beschreibung
The compound 1-Bromo-7-phenylheptane is a brominated organic molecule that is of interest in various chemical synthesis and reactivity studies. While the provided papers do not directly discuss 1-Bromo-7-phenylheptane, they do provide insights into the synthesis, reactivity, and structural analysis of related brominated compounds, which can be extrapolated to understand the properties and reactivity of 1-Bromo-7-phenylheptane.
Synthesis Analysis
The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) is described, which involves a procedure from literature and is characterized by single crystal x-ray diffraction . Similarly, the synthesis of 2,7-dioxabicyclo[4.1.0] heptanes from 1-bromo-4-acyloxybutane derivatives through an intramolecular darzens reaction is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-7-phenylheptane by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is crucial for understanding their reactivity. The paper on BBPHD provides a detailed analysis of the molecular structure using x-ray diffractometry and DFT calculations, which are in good agreement with experimental data . This approach could be applied to 1-Bromo-7-phenylheptane to predict its molecular geometry and electronic structure, which are important for its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated compounds is diverse, as shown in the papers. For example, 1-Bromo-1-lithioethene is reported to undergo clean 1,2-addition with various aldehydes and ketones, and it shows compatibility with common protecting groups . The halomethoxylation of 7-phenyl-1-phenylsulfonyltricyclo[4.1.0.02,7]heptane leads to conjugate syn-addition, demonstrating the influence of substituents on regio- and stereoselectivity . These studies suggest that 1-Bromo-7-phenylheptane could also participate in various addition reactions, with its reactivity influenced by the presence of the phenyl group and the bromine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are determined by their molecular structure. The physicochemical characterization of BBPHD using spectral tools and theoretical data provides insights into the properties of the compound . The analysis of frontier molecular orbitals, global chemical reactivity descriptors, and molecular electrostatic potential surfaces can also be applied to 1-Bromo-7-phenylheptane to predict its reactivity and physical properties . Additionally, the crystal and molecular structure of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, can give clues about the solid-state properties of 1-Bromo-7-phenylheptane .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Palladium-catalyzed Bromoalkynylation : The palladium-catalyzed bromoalkynylation of C-C double bonds demonstrates the utilization of bromoalkynes in complex molecule synthesis. This process, involving phenylethynyl bromide, leads to the formation of highly functionalized products, showing the potential of 1-Bromo-7-phenylheptane in organic synthesis (Li et al., 2011).
Reactions with N-halosuccinimides : The reaction of N-bromo and N-chlorosuccinimides with 1-phenyltricycloheptane leads to isomeric Markownikoff-type adducts, showcasing its reactivity in ionic reactions (Vasin et al., 2005).
Halogenation Reactions : The study of halogenation reactions of 1-sulfonyl-substituted tricycloheptanes provides insights into the stereoselective addition of halogens in organic chemistry, which could involve 1-Bromo-7-phenylheptane (Vasin et al., 2012).
Lithium-Bromine Exchange Reactions : Exploring the reactions of aryl bromides with lithium compounds, such as the reaction of 1-bromo-4-tert-butylbenzene with n-BuLi, provides a basis for understanding similar reactions with compounds like 1-Bromo-7-phenylheptane (Bailey et al., 2006).
Potential in Medicinal Chemistry and Drug Design
DNA Binding and Urease Inhibition : Research on chalcones like 3-(3-Bromo-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone provides insights into DNA binding and urease inhibition activities. This suggests possible applications of 1-Bromo-7-phenylheptane in medicinal chemistry (Rasool et al., 2021).
Conformational Characterization for Drug Development : Studies on compounds like 1,7-bis(4-bromophenyl)heptane-1,7-dione, involving conformational characterization and reactivity studies, highlight the potential of structurally similar compounds like 1-Bromo-7-phenylheptane in drug development (Murthy et al., 2019).
Safety And Hazards
1-Bromo-7-phenylheptane is classified as dangerous. It is harmful if swallowed or comes in contact with skin. It can cause skin irritation and serious eye irritation . Appropriate safety measures should be taken while handling this compound, including the use of personal protective equipment and adequate ventilation .
Eigenschaften
IUPAC Name |
7-bromoheptylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,1-3,5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLQYSAHLPRDAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370825 | |
| Record name | 1-Bromo-7-phenylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-7-phenylheptane | |
CAS RN |
78573-85-0 | |
| Record name | 1-Bromo-7-phenylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78573-85-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]aniline](/img/structure/B1273074.png)
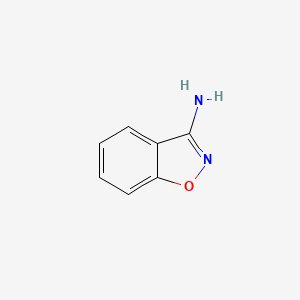
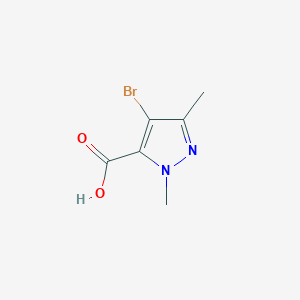
![6-Aminobenzo[b]thiophene 1,1-dioxide](/img/structure/B1273078.png)
